
3,3-Diphenyl-2-oxetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyl-2-oxetanone is an organic compound with the molecular formula C15H12O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It has garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Diphenyl-2-oxetanone can be synthesized through several methods. One common approach involves the reaction of benzophenone with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds via a cyclopropanation followed by ring expansion to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and high-throughput screening of catalysts can enhance yield and efficiency. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diphenyl-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzophenone derivatives, while reduction with lithium aluminum hydride can produce diphenylmethanol .
Aplicaciones Científicas De Investigación
3,3-Diphenyl-2-oxetanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism by which 3,3-Diphenyl-2-oxetanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
3,3-Diaryloxetanes: These compounds share the oxetane ring structure but have different substituents on the phenyl rings.
2-Oxetanone Derivatives: Variations in the substituents on the oxetane ring can lead to different chemical and biological properties.
Uniqueness: 3,3-Diphenyl-2-oxetanone is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
16230-71-0 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
3,3-diphenyloxetan-2-one |
InChI |
InChI=1S/C15H12O2/c16-14-15(11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
KPURDRXLOMYQAS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
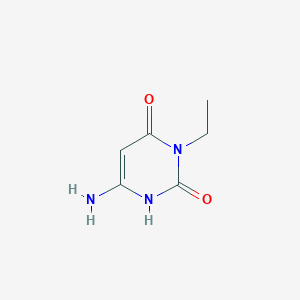
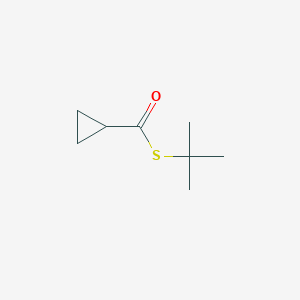




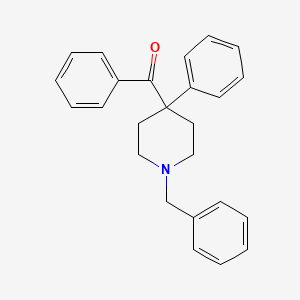
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)
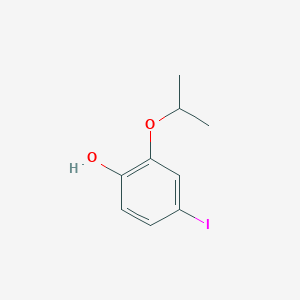
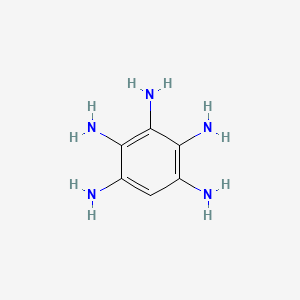
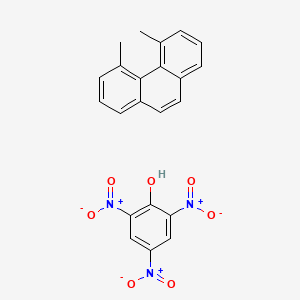

![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
